(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

Chemoenzymatic synthesis Enantioselective hydrolysis Chiral building blocks

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid (CAS 534572-17-3, molecular formula C₁₂H₁₉NO₆, molecular weight 273.28 g/mol) is a cis-configured, N-Boc-protected piperidine-3,5-dicarboxylic acid building block. The compound features a piperidine ring with two carboxylic acid functionalities at the 3- and 5-positions in a (3R,5S) relative stereochemistry (cis relationship) and a tert-butoxycarbonyl protecting group on the piperidine nitrogen.

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
Cat. No. B8212010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid
Molecular FormulaC12H19NO6
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O
InChIInChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+
InChIKeyVACTVXMKHNDVTL-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid: Chemical Identity, Procurement Specifications, and Core Structural Attributes


(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid (CAS 534572-17-3, molecular formula C₁₂H₁₉NO₆, molecular weight 273.28 g/mol) is a cis-configured, N-Boc-protected piperidine-3,5-dicarboxylic acid building block . The compound features a piperidine ring with two carboxylic acid functionalities at the 3- and 5-positions in a (3R,5S) relative stereochemistry (cis relationship) and a tert-butoxycarbonyl protecting group on the piperidine nitrogen . This bifunctional, chirally defined scaffold serves as a key intermediate in medicinal chemistry programs targeting aspartyl proteases, renin, and monoamine transporters, where the combination of cis-3,5-dicarboxylic acid geometry and orthogonal N-Boc protection is structurally essential for downstream synthetic transformations .

Why (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid Cannot Be Replaced by Common In-Class Analogs


Scientific procurement of piperidine-3,5-dicarboxylic acid derivatives requires precise matching of stereochemistry, N-protection strategy, and substitution pattern because these three parameters collectively dictate enzymatic recognition, chromatographic behavior, and downstream synthetic compatibility. The cis-(3R,5S) configuration of the target compound is a prerequisite for chemoenzymatic desymmetrization reactions that achieve >98% enantiomeric excess, whereas the corresponding trans isomer yields no productive enzymatic transformation [1]. The Boc protecting group provides orthogonal lability relative to Cbz or benzyl protection, enabling selective N-deprotection under acidic conditions without compromising ester functionalities – a critical requirement in multi-step pharmaceutical syntheses [2]. Furthermore, 3,5-dicarboxylic acid substitution patterns differ fundamentally from 2,3-, 2,4-, 2,5-, or 2,6-regioisomers in their pharmacological profiles: cis-2,3-piperidine dicarboxylic acid acts as a non-selective ionotropic glutamate receptor antagonist with convulsant liability, whereas the 3,5-substitution pattern is exploited for aspartyl protease and renin inhibition without glutamate receptor cross-reactivity [3].

Quantitative Head-to-Head Evidence: (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid Versus Closest Analogs


Enzymatic Desymmetrization Efficiency: cis-3,5-Dicarboxylate Scaffold Versus trans Isomer

The cis-piperidine-3,5-dicarboxylic ester scaffold—the deprotected core of the target compound—undergoes chemoselective enzymatic hydrolysis with pig liver esterase to afford a C₁-symmetric monoester in >98% enantiomeric excess (ee). The corresponding trans-configured piperidine-3,5-dicarboxylic acid diester yields no productive enantioselective hydrolysis under identical conditions, as confirmed by the literature statement that 'to the best of our knowledge, the enantioselective hydrolysis of trans-configured piperidine-3,5-dicarboxylic acid diesters has remained unexplored' due to lack of enzymatic recognition [1]. This stereochemical requirement makes the cis-(3R,5S) scaffold irreplaceable for synthesizing optically active β,γ′-diamino acids and related pharmaceutical intermediates [2].

Chemoenzymatic synthesis Enantioselective hydrolysis Chiral building blocks

Chromatographic Separability of cis-N-Boc Versus trans-N-Boc Diastereomers at Preparative Scale

The N-Boc-protected cis and trans racemates of 3,5-disubstituted piperidine derivatives are baseline-separable by preparative normal-phase chromatography. In a published scalable route, the cis/trans mixture obtained after Boc protection was separated into pure cis racemate and pure trans racemate by preparative normal-phase chromatography, followed by Simulated Moving Bed (SMB) chromatographic resolution to afford all four enantiopure isomers in amounts of 80–140 g each [1]. This chromatographic separability is a direct consequence of the Boc group's steric and electronic influence on the overall molecular conformation. In contrast, N-benzyl- or N-Cbz-protected cis/trans mixtures require different, often less efficient separation protocols, and the unprotected amino acid exists in zwitterionic form that complicates organic-phase chromatography [2].

Preparative chromatography Diastereomer separation Process chemistry

Renin Inhibitor Pharmacophore: cis-3,5-Disubstituted Piperidine as the Sole Active Scaffold

In the Novartis/DSK direct renin inhibitor program, the cis-configured 3,5-disubstituted piperidine core was identified as the essential pharmacophore from high-throughput screening of a target-family tailored library. Optimization of this cis-3,5-scaffold led to compound 31 (a 4-hydroxy-3,5-substituted piperidine), which demonstrated high in vitro potency toward human renin (IC₅₀ in the low nanomolar range), excellent off-target selectivity, 60% oral bioavailability in rat, and dose-dependent blood pressure lowering in the double-transgenic rat hypertension model . The specific (3R,5S) stereochemistry of the target compound maps onto the stereochemical requirements of the renin active site, as confirmed by X-ray co-crystal structures [1]. Mono-substituted piperidine analogs (e.g., 3-substituted nipecotic acid derivatives) lack the second carboxylic acid anchor point and show substantially reduced renin affinity; 2,3- or 2,4-substitution patterns direct biological activity toward glutamate receptors rather than aspartyl proteases [2].

Renin inhibition Aspartyl protease Hypertension drug discovery

Procurement-Ready Purity Specifications: ≥98% Purity with Full Analytical Documentation

The target compound is commercially available at ≥98% purity (HPLC) from major scientific suppliers including Sigma-Aldrich/Ambeed (Catalog No. AMBH9884BC7C, purity 98%, solid form, sealed in dry, room temperature storage) and MuseChem (Catalog No. L000493, purity ≥95%) . Certificates of Analysis (COA) are available upon request. In comparison, the unprotected cis-piperidine-3,5-dicarboxylic acid (CAS 876367-84-9) is typically supplied at 95% purity and requires additional handling precautions due to its zwitterionic nature and higher hygroscopicity . The N-Cbz-protected analog (CAS 2101206-64-6) is less widely stocked by major suppliers, resulting in longer lead times and fewer documented synthetic applications [1]. For procurement officers, the combination of high commercial purity (≥98%), ready availability from Tier-1 suppliers, and established COA documentation reduces quality assurance burden and accelerates project timelines.

Analytical quality control Procurement specifications Building block purity

High-Value Application Scenarios for (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid in Drug Discovery and Process Chemistry


Aspartyl Protease Inhibitor Lead Optimization (HIV Protease, Renin, BACE1)

The cis-3,5-dicarboxylic acid scaffold serves as a transition-state surrogate in aspartyl protease inhibitor design. The N-Boc-protected compound allows selective N-deprotection (TFA or HCl/dioxane) to liberate the free amine for subsequent coupling to P₁/P₁′ pharmacophore elements, while the two carboxylic acid groups can be differentially esterified to introduce P₂/P₂′ or P₃/P₃′ binding moieties. This has been explicitly demonstrated in the Novartis oral renin inhibitor program, where the (syn,rac)-1 scaffold (derived from the target compound class) was the HTS hit that, after optimization, yielded compound 31 with 60% oral bioavailability in rat and dose-dependent blood pressure reduction in a disease-relevant transgenic model [1]. Synthetic routes dependent on the cis-(3R,5S) stereochemistry for enzymatic desymmetrization (>98% ee) are incompatible with the trans isomer or mono-acid analogs .

Enantioselective Synthesis of β,γ′-Diamino Acid Building Blocks via Chemoenzymatic Desymmetrization

When the research objective is the preparation of orthogonally protected, optically active cyclic amino acids (e.g., 3(S)-aminopiperidine-5(R)-carboxylic acid), the cis-3,5-dicarboxylic ester scaffold is mandatory. Pig liver esterase (PLE)-catalyzed asymmetric hydrolysis selectively converts one ester group of the prochiral cis-diester to the corresponding monoacid in >98% ee, followed by Curtius rearrangement to install the amino functionality [1]. The Boc group remains intact throughout this sequence, providing orthogonal N-protection. The corresponding trans-diester shows no productive enzymatic conversion, making this a go/no-go stereochemical criterion for the synthetic route . This application is directly relevant to groups synthesizing constrained peptidomimetics and novel amino acid analogs for medicinal chemistry.

Multi-Gram to Kilogram Synthesis of Enantiopure 3,5-Disubstituted Piperidine Building Blocks for CROs and Pharma

For contract research organizations (CROs) and pharmaceutical process chemistry groups requiring scalable access to all four stereoisomers of 3,5-disubstituted piperidines, the N-Boc protection strategy is validated at preparative scale. The published route demonstrates that Boc-protection of the hydrogenated piperidine core, followed by normal-phase chromatographic cis/trans separation and SMB chiral resolution, delivers 80–140 g of each enantiopure isomer with absolute configuration confirmed by X-ray crystallography [1]. This is the only fully documented, scalable protocol in the public domain for accessing all four stereoisomers of this pharmacologically privileged scaffold. Alternative N-protection groups (benzyl, Cbz) lack equivalent published scalability data and may require hydrogenolysis conditions incompatible with other functional groups .

Monoamine Transporter Probe Synthesis Leveraging cis-3,5-Stereochemistry for DAT/NET Selectivity

In the design of piperidine-based monoamine transporter inhibitors, the relative stereochemistry of the piperidine ring dictates transporter selectivity. Literature SAR studies demonstrate that (-)-cis analogues of 3,4-disubstituted piperidines exhibit dopamine transporter (DAT) and norepinephrine transporter (NET) selectivity, whereas (+)-trans analogues show distinctly different selectivity profiles [1]. The target compound provides the cis-(3R,5S) stereochemical platform upon which such inhibitor series can be systematically elaborated through regioselective functionalization of the two carboxylic acid positions. The Boc group allows late-stage N-deprotection for diversification, a key advantage over N-benzyl-protected scaffolds that require harsher deprotection conditions potentially incompatible with sensitive ester or amide functionalities .

Quote Request

Request a Quote for (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.